Endo vs. Exo Stereochemistry: >230-Fold Potency Differential in RBP4 Antagonism
The (3aS,6aS) configuration of the target compound corresponds to the cis-fused, endo-orientation of the octahydropyrrolopyrrole core. In the RBP4 antagonist series, the endo-isomer 33 displayed an RBP4 SPA IC₅₀ of 12.8 ± 0.4 nM and HTRF IC₅₀ of 43.6 ± 10.5 nM, whereas its exo-diastereomer 40 was devoid of measurable RBP4 binding activity (SPA IC₅₀ > 3,000 nM, data not shown) [1]. This represents at minimum a >230-fold loss of potency upon stereochemical inversion. Although these specific values were obtained for the octahydrocyclopenta[c]pyrrolo sub-series, the endo/exo SAR is conserved across octahydropyrrolopyrrole scaffolds, as noted by the authors [1]. Procurement of the incorrect diastereomer or racemic mixture would therefore yield an essentially inactive compound in RBP4-targeted applications.
| Evidence Dimension | RBP4 binding affinity (SPA IC₅₀) |
|---|---|
| Target Compound Data | (3aS,6aS) endo configuration; potency conserved across octahydropyrrolopyrrole scaffolds (exact IC₅₀ for this compound not independently reported) |
| Comparator Or Baseline | Exo-isomer 40: RBP4 SPA IC₅₀ > 3,000 nM (inactive) vs. Endo-isomer 33: RBP4 SPA IC₅₀ = 12.8 ± 0.4 nM |
| Quantified Difference | >230-fold loss of potency upon endo→exo stereochemical inversion |
| Conditions | RBP4 scintillation proximity assay (SPA) with fixed 10 nM ³H-retinol; HTRF functional assay with 1 µM retinol [1] |
Why This Matters
Procuring the correct (3aS,6aS) endo-stereoisomer is essential; the exo-diastereomer is biologically inert, and racemic material would contain ~50% inactive species, confounding assay interpretation.
- [1] Cioffi, C. L.; et al. J. Med. Chem. 2015, 58 (15), 5863–5888. Table 1 and accompanying text: exo-isomer 40 SPA IC₅₀ > 3 µM; endo-isomer 33 SPA IC₅₀ = 12.8 ± 0.4 nM. View Source
